1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, an iodine atom, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzyl chloride, iodobenzene, and methoxybenzene.
Reaction Conditions: The reaction typically involves the use of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), under an inert atmosphere.
Synthetic Route: The reaction proceeds through a series of steps, including halogenation, alkylation, and methoxylation, to yield the desired product.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C17H19IO2 |
---|---|
Molecular Weight |
382.23 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C17H19IO2/c1-4-20-15-7-5-13(6-8-15)10-14-11-16(18)17(19-3)9-12(14)2/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
TYHZKGQLFQNYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.